Furazolidone

Catalog No.
S528564
CAS No.
67-45-8
M.F
C8H7N3O5
M. Wt
225.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furazolidone

CAS Number

67-45-8

Product Name

Furazolidone

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+

InChI Key

PLHJDBGFXBMTGZ-WEVVVXLNSA-N

SMILES

Array

solubility

Solubility in water (pH 6): approx 40 mg/l @ 25 °C
3.64e-01 g/L

Synonyms

Furazolidone; Furazolidine; Furoxone; Nitrofurazolidone; Nitrofuroxon; Furazolidon;

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1COC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

The exact mass of the compound Furazolidone is 225.0386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40 mg/l (at 25 °c)solubility in water (ph 6): approx 40 mg/l @ 25 °c3.64e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757038. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Furazolidone (CAS 67-45-8) is a synthetic nitrofuran derivative characterized by its broad-spectrum antimicrobial activity and its role as a critical analytical marker precursor. In procurement contexts, it is primarily sourced either as an active pharmaceutical ingredient (API) for gastrointestinal research—specifically targeting Helicobacter pylori—or as a reference standard for food safety diagnostics[1]. Unlike many conventional antibiotics, furazolidone operates via DNA cross-linking and monoamine oxidase (MAO) inhibition, mechanisms that severely limit bacterial resistance development [2]. Because the parent compound rapidly metabolizes in vivo into the highly stable, protein-bound 3-amino-2-oxazolidinone (AOZ), furazolidone and its deuterated analogs are indispensable for calibrating LC-MS/MS and ELISA workflows designed to detect illegal nitrofuran residues in agricultural and aquaculture supply chains [1].

Substituting furazolidone with other nitrofurans or standard antimicrobials fundamentally compromises both therapeutic models and analytical assays. In clinical and veterinary research, replacing furazolidone with the closely related nitrofurantoin fails because nitrofurantoin is rapidly absorbed and excreted, with 25-40% of the dose appearing unchanged in urine and negligible tissue penetration, making it strictly a urinary tract agent[1]. Furazolidone, conversely, maintains effective concentrations in the gastrointestinal tract, which is mandatory for targeting H. pylori or enteritis. Furthermore, substituting furazolidone with first-line agents like metronidazole in H. pylori eradication models is increasingly unviable; metronidazole faces global resistance rates exceeding 50%, whereas furazolidone resistance remains exceptionally low (often <2%) due to its unique multi-target mechanism [2]. In analytical contexts, substituting furazolidone with furaltadone or nitrofurazone is impossible because each nitrofuran generates a distinct, non-cross-reactive side-chain metabolite (AOZ for furazolidone, AMOZ for furaltadone), requiring exact compound matching for regulatory compliance [3].

Superior Susceptibility Profile in H. pylori Eradication Models

In comparative in vitro evaluations of H. pylori clinical isolates, furazolidone demonstrates near-universal efficacy compared to standard therapies. Across 431 clinical isolates, 52% exhibited resistance to metronidazole, whereas only 1.6% (7 of 431) showed resistance to furazolidone, requiring a minimum inhibitory concentration (MIC) of 4 μg/mL [1]. This massive discrepancy in resistance acquisition makes furazolidone a critical component in salvage therapies and quadruple regimens where metronidazole or clarithromycin fail.

Evidence DimensionH. pylori Clinical Isolate Resistance Rate
Target Compound Data1.6% resistance (Furazolidone)
Comparator Or Baseline52% resistance (Metronidazole)
Quantified Difference32.5-fold reduction in bacterial resistance rate.
ConditionsIn vitro susceptibility testing of 431 clinical H. pylori isolates.

Buyers formulating experimental or regional H. pylori eradication regimens must select furazolidone over metronidazole to bypass high population-level resistance.

Pharmacokinetic Suitability for Gastrointestinal Targeting

The procurement of nitrofurans must be strictly guided by their pharmacokinetic distribution. Nitrofurantoin is rapidly metabolized and excreted by the kidneys, with peak blood concentrations remaining below 1 μg/mL and negligible tissue penetration, confining its utility entirely to the urinary tract [1]. Furazolidone, however, acts locally within the gastrointestinal tract and achieves relevant tissue concentrations before being metabolized into protein-bound residues[2].

Evidence DimensionPrimary Site of Action / Excretion Profile
Target Compound DataRetained in GI tract; forms stable tissue-bound residues (AOZ).
Comparator Or BaselineNitrofurantoin (25-40% excreted unchanged in urine; blood concentration <1 μg/mL).
Quantified DifferenceNitrofurantoin is entirely diverted to urine, whereas furazolidone provides sustained GI exposure.
ConditionsIn vivo pharmacokinetic distribution and metabolism tracking.

Researchers and formulators targeting enteric pathogens or systemic tissue models cannot substitute furazolidone with nitrofurantoin, despite their structural similarity.

Unmatched Potency in Monoamine Oxidase (MAO) Inhibition

Beyond its antimicrobial properties, furazolidone's biotransformation yields metabolites with profound neurological target interactions. When pig hepatocytes were exposed to the side-chains of different nitrofurans, the furazolidone metabolite (AOZ) inhibited monoamine oxidase (MAO) with an IC50 of 0.5 μM. In stark contrast, the furaltadone metabolite (AMOZ) required a concentration of 3.7 mM to achieve the same inhibition[1].

Evidence DimensionMAO Inhibition (IC50)
Target Compound Data0.5 μM (Furazolidone side-chain AOZ)
Comparator Or Baseline3.7 mM (Furaltadone side-chain AMOZ)
Quantified DifferenceFurazolidone's metabolite is 7,400 times more potent at inhibiting MAO.
ConditionsPig hepatocyte incubation with isolated nitrofuran side-chains.

For pharmacological research requiring MAO inhibition or studying nitrofuran toxicity mechanisms, furazolidone provides a drastically more potent response than furaltadone.

Stability of Marker Metabolite for Analytical Recovery

For regulatory compliance testing, the parent furazolidone compound depletes rapidly, falling below detection limits of 1 ng/g within 96 hours in biological matrices. However, its protein-bound metabolite, AOZ, remains highly stable and measurable for up to 56 days post-exposure, with peak tissue-bound levels reaching 33.7 ng/g [1]. This necessitates the procurement of furazolidone and AOZ standards to achieve reliable recovery rates (95.6–102.8%) in modern LC-MS/MS and time-resolved fluorescence immunochromatography assays [2].

Evidence DimensionDetectable Lifespan in Biological Matrix
Target Compound DataUp to 56 days (AOZ metabolite)
Comparator Or Baseline<4 days (Intact parent furazolidone)
Quantified Difference>14-fold increase in detection window using the AOZ metabolite.
ConditionsIn vivo residue depletion tracking in channel catfish muscle.

Analytical laboratories must procure furazolidone and AOZ standards rather than relying on parent-compound testing to avoid false negatives in food safety audits.

Calibration Standards for Food Safety and Regulatory Compliance

Because furazolidone is banned in food-producing animals across major global markets, analytical laboratories must procure high-purity furazolidone and its metabolite AOZ to calibrate LC-MS/MS and ELISA equipment. The extreme stability of the AOZ metabolite (detectable for over 56 days) makes it the mandatory regulatory marker for detecting illegal aquaculture and poultry treatments [1].

Formulation of Quadruple Therapies for Resistant H. pylori

In regions where H. pylori exhibits >50% resistance to metronidazole and increasing resistance to clarithromycin, furazolidone is procured as a critical active pharmaceutical ingredient for rescue regimens. Its near-zero resistance profile allows it to be combined with bismuth, tetracycline, and a proton pump inhibitor to achieve eradication rates exceeding 90% in clinical trials[2].

Anti-Leukemic (AML) Apoptosis Research

Furazolidone is increasingly sourced for oncology research due to its off-target MAO inhibition and ability to upregulate the tumor suppressor protein p53. It is utilized in in vitro assays to induce apoptosis in acute myeloid leukemia (AML) cell lines (such as Kasumi-1 and NB4), inhibiting AML1-ETO transformed cells with an IC50 of approximately 12.7 μM.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow odorless solid; [Merck Index]
Solid

Color/Form

Yellow crystals from DMF (N,N-dimethylformamide)

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Exact Mass

225.03857033 Da

Monoisotopic Mass

225.03857033 Da

Heavy Atom Count

16

LogP

-0.04 (LogP)
log Kow= -0.04

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Light yellow to yellow crystalline powder.

Melting Point

254-256
255 °C
MP: 254-256 °C (decomposes)
MP: 275 °C (decomp)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5J9CPU3RE0

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 49 of 51 companies with hazard statement code(s):;
H341 (10.2%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (87.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the specific and symptomatic treatment of bacterial or protozoal diarrhea and enteritis caused by susceptible organisms.

Therapeutic Uses

Furazolidone is used in the treatment of cholera when anti-infective therapy is indicated as an adjunct to fluid and electrolyte replacement.
Furazolidone is used for the specific and symptomatic treatment of diarrhea and enteritis caused by susceptible bacteria or protozoa.
Furazolidone ... often is prescribed /to treat giardiasis in/ children because the drug is available in a pleasant liquid formulation. ... Furazolidone is the only drug currently approved by the US FDA for treatment of giardiasis.

Pharmacology

Furoxone has a broad antibacterial spectrum covering the majority of gastrointestinal tract pathogens including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae and Giardia lamblia. Its bactericidal activity is based upon its interference with DNA replication and protein production; this antimicrobial action minimizes the development of resistant organisms.
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AX - Other antiinfectives and antiseptics
G01AX06 - Furazolidone

Mechanism of Action

Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug leading to high levels of mutations (transitions and transversions) in the bacterial chromosome.
We are studying the development of unilateral malformations. Several chemicals elicit right sided limb defects both in vivo and in vitro. For example, nitroheterocyclics such as furazolidone (FZ) induce asymmetric defects in rat embryos in vitro. Potential mechanisms include asymmetric drug delivery; intrinsic difference between the cells of the left and right limbs; physiological asymmetry (e.g. in tissue oxygen), secondary to another primary asymmetry (e.g. in limb vasculature). In one series of experiments, we have investigated the role of an asymmetry in drug delivery and/or tissue oxygen. 10.3 days embryonic age rat embryos were explanted and cultured for two hours to allow 'recovery'. Embryos were then exteriorised (removal from yolk sac and amnion, retaining intact circulation) and cultured in the presence of 20 uM FZ with 5% O2 for 24h. The assumption was that exteriorisation would abolish any drug delivery or tissue oxygen asymmetry, by direct embryonic exposure to the medium. As previously described, FZ induced right sided defects (limb, eye and fore-brain) in 42% of intact yolk sac embryos. In contrast, exposure of exteriorised embryos to FZ induced a 34% incidence of abnormalities which were identical, but exclusively left sided. The results do not support a simple hypothesis that asymmetric drug delivery or tissue oxygen levels are responsible for the unilateral defects. We are investigating two potential explanations: a) Exteriorisation specifically reverses limb bud susceptibility, b) A secondary asymmetry e.g. mitochondrial maturity is altered by exteriorisation which then acts to invert the limb response. In a second series of experiments, we have also investigated a possible primary asymmetry in the development of the limb vasculature, using whole mount in situ hybridisation with a probe specific for early endothelial cell precursors (flk-1). The results are being analysed using confocal microscopy to image the limb vascular architecture.

Vapor Pressure

0.0000026 [mmHg]

Pictograms

Health Hazard

Health Hazard

Other CAS

67-45-8

Absorption Distribution and Excretion

Radiolabeled drug studies indicate that furazolidone is well absorbed following oral administration
After a single oral dose of 100 mg/kg body weight to rats, only 3% of the dose was recovered in the feces as unmetabolized compound.

Metabolism Metabolites

Furazolidone is rapidly and extensively metabolized; the primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative. Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH). AOZ is responsible for monoamine oxidase inhibition. Detoxification and elimination of the drug is done primarily by conjugation with glutathione.
In vitro metabolism of furazolidone by milk xanthine oxidase and rat liver homogenate yielded approximately equal amounts (30%) of 2,3-dihydro-3-cyano-methyl-2-hydroxyl-5-nitro-1a,2-di(2-oxo-oxazolidine-3-yl)imi nomethylfuro(2,3b)furan, and 3-(4-cyano-2-oxobutyl-lideneamino)-2-oxazolidone. The latter was also isolated from the urine of rabbits given on oral dose of furazolidone.
Furazolidone is an antimicrobial compound used in human and veterinary medicine. The aim of this investigation was to determine its genotoxic capacity in vitro and in vivo. We used the human lymphocyte culture system to detect the effect of 2.0, 4.0, 6.0, 8.0, or 10.0 ug/ml, and the mouse bone marrow assay to determine the effect of 8.6, 30.0, or 75.0 mg/kg furazolidone. In both systems we determined the frequency of sister-chromatid exchanges (SCE), the cell proliferation kinetics (CPK), and the mitotic index (MI). The in vitro results showed a significant SCE increase starting from the second dose tested and a CPK and MI decrease starting from the third dose. The in vivo results showed a SCE increase with the two high doses tested, but no significant modification was found in the CPK and MI with the three doses tested in the experiment.
In vitro metabolism of furazolidone (N-(5-nitro-2-furfuryliden)-3-amino-2-oxazolidone) was investigated by using milk xanthine oxidase and rat liver 9000 g supernatant. A new type of reduction product was isolated as 1 of the main metabolites from the incubation mixture and it was tentatively identified as 2,3-dihydro-3-cyanomethyl-2-hydroxyl-5-nitro-1a,2-di(2-oxo-oxazolidin-3-yl)imino methyl-furo(2,3-b)furan. The formation of N-(5-amino-2-furfurylidene)-3-amino-2-oxazolidone as a minor metabolite of nitrofuran in a milk xanthine oxidase system was demonstrated. The aminofuran derivative was easily degraded by milk xanthine oxidase under aerobic, but not anaerobic, conditions. The degradation appears to be due to superoxide anion radicals, hydroxy radicals and/or singlet O2, which are produced in this enzyme system. (Furazolidone, an antibacterial nitrofuran widely used as a veterinary medicine, was mutagenic in Escherichia coli WP2 and Salmonella typhimurium TA100 and tumorigenic in rats).

Wikipedia

Furazolidone

Drug Warnings

After use of furazolidone as a drug, acute nausea, emesis, occasional diarrhea, abdominal pain and intestinal bleeding were observed; hepatic damage, as evidenced by biochemical tests, and peripheral neuropathy were also seen.
Nausea and vomiting are the most common side effects of oral furazolidone therapy; abdominal pain and diarrhea occasionally occur. These effects can be minimized or eliminated by reducing dosage or discontinuing the drug.
Hypersensitivity reactions to oral furazolidone have occurred in a small number of patients and generally subside with discontinuance of the drug. Hypersensitivity reactions include a fall in blood pressure, angioedema, fever, arthralgia, urticaria, and a vesicular or morbilliform rash. Erythema multiforme, pulmonary infiltration, and pulmonary eosinophilia also have been reported and may be due to hypersensitivity.
Headache and malaise occur occasionally with oral furazolidone therapy and can be minimized or eliminated by reducing dosage or discontinuing the drug. Following oral furazolidone administration, hypoglycemia, agranulocytosis, and, in one patient, partial deafness and dizziness have also been reported. Rarely, some patients receiving oral furazolidone experience a disulfiram-like reaction to alcohol. Polyneuritis and hemolytic anemia (in patients with glucose-6-phosphate dehydrogenase deficiency and in neonates) also have been reported rarely.
For more Drug Warnings (Complete) data for FURAZOLIDONE (6 total), please visit the HSDB record page.

Biological Half Life

10 minutes

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Prepn: GB 735136; G. Gever, US 2742462; G.D. Drake et al., US 2759931; G. Gever, C.J. O'Keefe, US 2927110 (1955, 1956, 1956, 1960 all to Norwich); G. Gever et al., J. Am. Chem. Soc. 77, 2277 (1955).

General Manufacturing Information

2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]-: ACTIVE
Carcinogenic potential
First produced in 1953 as a veterinary medicinal and feed additive

Analytic Laboratory Methods

Thin-layer chromatography, high-pressure liquid chromatography, UV adsorption spectrophotometry or a combination of these techniques.

Interactions

Rarely, patients receiving oral furazolidone have exhibited a disulfiram-like reaction to alcohol characterized by flushing, slight temperature elevation, hypotension, dyspnea, and, in some cases, a sense of constriction in the chest.

Dates

Last modified: 08-15-2023
1: Deng S, Tang S, Dai C, Zhou Y, Yang X, Li D, Xiao X. P21(Waf1/Cip1) plays a
2: Shahrokhian S, Naderi L, Ghalkhani M. Modified glassy carbon electrodes based
3: Alam MI, Paget T, Elkordy AA. Formulation and advantages of furazolidone in
4: Martínez-Puchol S, Gomes C, Pons MJ, Ruiz-Roldán L, Torrents de la Peña A,
5: Yu Q, Fang W, Zhu N, Zheng X, Na R, Liu B, Meng L, Li Z, Li Q, Li X.
6: Sun Y, Tang S, Xiao X. The Effect of GADD45a on Furazolidone-Induced S-Phase
7: Talebi Bezmin Abadi A. Furazolidone and Helicobacter pylori Treatment. Middle
8: Mokhtare M, Hosseini V, Tirgar Fakheri H, Maleki I, Taghvaei T, Valizadeh SM,
9: Deng S, Tang S, Zhang S, Zhang C, Wang C, Zhou Y, Dai C, Xiao X. Furazolidone
10: Shan H, Wei J, Zhang M, Lin L, Yan R, Zhu Y, Zhang R. Calreticulin is
11: Passos SR, Rodrigues Tde A, Madureira AP, Giunchetti RC, Zanini MS. Clinical
12: Hosseini V, Mokhtare M, Gholami M, Taghvaei T, Maleki I, Valizadeh M, Bari Z,
13: Zhang Y, Gao W, Cheng H, Zhang X, Hu F. Tetracycline- and
14: Xie Y, Zhu Y, Zhou H, Lu ZF, Yang Z, Shu X, Guo XB, Fan HZ, Tang JH, Zeng XP,
15: Hajaghamohammadi A, Safiabadi Tali SH, Samimi R, Oveisi S, Kazemifar AM. Low
16: Liu X, Cheng H, Gao W, Dong X, Hu F. [Efficacy and safety of 14-day
17: Lü Z, Xie Y, Lü N, Zhou H, Liu Z, Zhu X, Chen Y, He X, Liu D, Ma J. [Efficacy
18: Jester EL, Abraham A, Wang Y, El Said KR, Plakas SM. Performance evaluation
19: Yin K, Zhang W, Chen L. Pyoverdine secreted by Pseudomonas aeruginosa as a
20: Sun Y, Tang S, Jin X, Zhang C, Zhao W, Xiao X. Involvement of the p38 MAPK

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